molecular formula C17H25NO4S B2620445 tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate CAS No. 676486-20-7

tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate

Cat. No.: B2620445
CAS No.: 676486-20-7
M. Wt: 339.45
InChI Key: RYDSTXBEPKOGLD-UHFFFAOYSA-N
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Description

tert-Butyl (4-(dimethyl(oxo)-λ⁶-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate is a structurally complex compound featuring a sulfoximine group (dimethyl(oxo)-λ⁶-sulfanylidene), a ketone (3-oxo), a phenyl substituent, and a tert-butyl carbamate moiety. This molecule is part of a broader class of sulfoximine derivatives, which are increasingly studied for their applications in medicinal chemistry and asymmetric catalysis due to their stereochemical stability and hydrogen-bonding capabilities .

Spectral characterization via ¹H and ¹³C NMR (in CDCl₃) confirms the presence of key functional groups. For example, the tert-butyl group typically resonates at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the sulfoximine group contributes distinct deshielded signals in the ¹³C spectrum . The compound’s stereochemistry (S-configuration at the carbamate-bearing carbon) is resolved via chiral synthesis and confirmed by high-resolution mass spectrometry (HRMS) .

Properties

InChI

InChI=1S/C17H25NO4S/c1-17(2,3)22-16(20)18-14(15(19)12-23(4,5)21)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H-,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYZMFNGVCKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=C[S+](=O)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)/C(=C/[S+](=O)(C)C)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable phenyl-substituted precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways:

Conditions :

  • Acidic hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

  • Basic hydrolysis : Aqueous sodium hydroxide (NaOH) or ammonia in methanol.

Mechanism :
Acid-mediated cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The Boc group is eliminated as CO₂ and tert-butanol.

Example :

Boc-protected amine+HClAmine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

Reaction Conditions Product
Acidic hydrolysisHCl/dioxane, 25°CFree amine hydrochloride salt
Basic hydrolysisNaOH/MeOH, refluxFree amine

Reactivity of the Sulfoximine Group

The sulfoximine (S(O)=N–) group exhibits dual nucleophilic and electrophilic character, enabling diverse transformations:

Alkylation and Arylation

The nitrogen in the sulfoximine can undergo alkylation or arylation under mild conditions:
Conditions :

  • Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in DMF .

  • Palladium-catalyzed cross-coupling for arylations.

Example :

Sulfoximine+CH3IK2CO3N-Methyl sulfoximine\text{Sulfoximine} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-Methyl sulfoximine}

Oxidation/Reduction

  • Oxidation : The sulfoximine sulfur can be further oxidized to sulfone derivatives using peroxides.

  • Reduction : Limited data suggest possible reduction of the S=O bond under hydrogenation conditions.

Ketone Functionalization

The 3-oxo group participates in classic ketone reactions:

Nucleophilic Addition

Grignard or organolithium reagents add to the carbonyl carbon:
Conditions :

  • Grignard reagents (e.g., MeMgBr) in THF at 0°C.

Product :

Ketone+MeMgBrTertiary alcohol\text{Ketone} + \text{MeMgBr} \rightarrow \text{Tertiary alcohol}

Condensation Reactions

The ketone forms imines or hydrazones with amines/hydrazines:
Conditions :

  • Aniline in ethanol with catalytic acetic acid.

Comparative Reactivity with Analogues

The sulfoximine and Boc groups distinguish this compound from simpler carbamates:

Feature tert-Butyl (4-(dimethyl(oxo)-λ⁶-sulfanylidene)...carbamate Standard Boc-Protected Amines
Sulfoximine Reactivity Participates in alkylation, cross-couplingAbsent
Deprotection Conditions Requires stronger acid (e.g., HCl)Mild acid (e.g., TFA)
Ketone Utility Enables nucleophilic additionsNot applicable

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butylene .

  • Photoreactivity : The sulfoximine group may undergo photolytic cleavage under UV light.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Beta-Lactamase Inhibition :
    • The compound serves as an intermediate in the synthesis of beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. These inhibitors enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting the enzymes that degrade them .
  • Synthesis of 7-Oxo-Diazabicyclo Compounds :
    • It is utilized in the preparation of 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives, which have shown promise as therapeutic agents against various infections. The synthesis pathway involves the conversion of the compound through several steps to yield biologically active molecules .
  • Anticancer Research :
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research is ongoing to explore its mechanism of action and efficacy against different cancer cell lines .

Synthetic Methodologies

  • Synthetic Routes :
    • The compound can be synthesized via various methods that involve nucleophilic additions and cyclization reactions. These synthetic routes are advantageous due to their high yields and efficiency, often exceeding 95% .
  • Versatility in Organic Synthesis :
    • As a building block, it enables the formation of complex organic molecules through reactions such as amide bond formation and sulfoxonium ylide cyclizations. This versatility makes it a valuable reagent in organic synthesis .

Case Study 1: Development of Beta-Lactamase Inhibitors

A study demonstrated the effectiveness of compounds derived from tert-butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate in inhibiting beta-lactamase enzymes. The synthesized inhibitors showed improved activity against resistant bacterial strains when combined with standard antibiotics, highlighting their potential clinical applications.

Case Study 2: Anticancer Activity Assessment

Research conducted on modified versions of this compound revealed promising results in inhibiting tumor growth in vitro. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting a pathway for further drug development targeting specific cancer types.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituent Effects : Electron-withdrawing groups (e.g., bromine in ) deshield adjacent carbons, while electron-donating groups (e.g., methoxy in 1e ) alter reactivity in catalytic cycles.

tert-Butyl Carbamate Derivatives

The tert-butyl carbamate group is a common protective moiety in organic synthesis. Comparisons with other derivatives highlight functional diversity:

Compound Name Functional Features Application Context Reference
tert-Butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate Pyrimidine backbone, halogenated substituents Anticancer precursor synthesis
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxyl group Chiral intermediate in drug design
Target Compound Sulfoximine, ketone, phenyl Potential enzyme inhibition

Key Observations :

  • Sulfoximine vs. Halogen/Hydroxyl Groups : The sulfoximine in the target compound provides stronger hydrogen-bonding capacity compared to hydroxyl or halogenated derivatives, which may enhance target selectivity in medicinal applications.
  • Synthetic Complexity : The target compound’s multi-step synthesis (e.g., coupling of sulfoximine and carbamate groups) contrasts with simpler tert-butyl carbamates, as seen in .

Brominated vs. Non-Brominated Derivatives

The introduction of bromine in analogs (e.g., ) versus the phenyl group in the target compound illustrates halogenation effects:

  • Thermal Stability: Brominated derivatives may exhibit higher melting points due to increased molecular symmetry and packing efficiency (e.g., 1f at 137.3–138.5°C vs. non-brominated analogs).

Biological Activity

tert-Butyl (4-(dimethyl(oxo)-lambda6-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H22N2O3S
  • Molecular Weight: 298.41 g/mol

The structure features a tert-butyl group, a phenyl ring, and a sulfanylidene moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains by inhibiting aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria .
  • Antioxidant Properties: Compounds containing sulfanylidene groups often demonstrate antioxidant activity, potentially protecting cells from oxidative stress .
  • Enzyme Inhibition: The presence of the carbamate functional group suggests potential inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Activity:
    • A study on similar sulfanylidene compounds demonstrated significant antibacterial effects against Gram-positive bacteria, indicating that structural modifications can enhance activity .
  • Cytotoxicity Assays:
    • In vitro assays showed that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Pharmacokinetics and Bioavailability:
    • Research on pharmacokinetic profiles indicated that modifications in the alkyl chain length and functional groups significantly affect absorption and metabolism, impacting overall bioavailability .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialSulfanylidene DerivativeInhibition of bacterial growth
AntioxidantSimilar CompoundScavenging free radicals
CytotoxicityRelated CarbamateInduction of apoptosis in cancer cells

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-(dimethyl(oxo)-lambda⁶-sulfanylidene)-3-oxo-1-phenylbutan-2-yl)carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step protocol involving N-Boc protection and sulfoximine formation. A reported procedure uses N-Boc-L-alanine 4-nitrophenyl ester as a starting material, with sulfoximine introduction achieved via sulfur oxidation and dimethylation. Key steps include maintaining anhydrous conditions and using triethylamine as a base. Reaction yields (~46%) can be optimized by controlling temperature (e.g., 150°C for cyclization) and employing column chromatography for purification .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are critical. HRMS confirms the molecular ion peak ([M+H]+), while IR identifies functional groups like the carbonyl (ν ~3358 cm⁻¹) and sulfoximine (ν ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) should resolve stereochemical details, particularly for the tert-butyl group and phenyl protons .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data are limited, general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as hydrolysis of the carbamate group. Tools like Gaussian or ORCA simulate pH-dependent behavior by calculating protonation states and transition states. For example, the sulfoximine moiety’s stability in acidic conditions can be assessed via bond dissociation energies and frontier molecular orbital analysis .

Q. What experimental strategies resolve contradictions in reported stability of tert-butyl carbamate derivatives under acidic/basic conditions?

  • Methodological Answer : Contradictions arise from differing reaction matrices. Controlled studies should:

  • Vary pH : Expose the compound to HCl/NaOH (0.1–2 M) at 25–60°C.
  • Monitor Degradation : Use HPLC-MS to quantify decomposition products (e.g., tert-butanol, CO₂).
  • Compare Substituent Effects : Introduce electron-withdrawing groups on the phenyl ring to assess stability trends .

Q. How can analogs of this compound be designed to enhance bioactivity while minimizing synthetic challenges?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the sulfoximine with a sulfone or phosphonate group to improve metabolic stability.
  • Scaffold Simplification : Replace the tert-butyl carbamate with a methyl ester to reduce steric hindrance.
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to optimize enantiomeric purity, leveraging literature protocols for similar intermediates .

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